6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one
CAS No.:
Cat. No.: VC17554420
Molecular Formula: C10H12N2OS
Molecular Weight: 208.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N2OS |
|---|---|
| Molecular Weight | 208.28 g/mol |
| IUPAC Name | 6-ethyl-3,5-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
| Standard InChI | InChI=1S/C10H12N2OS/c1-4-8-7(3)12-6(2)5-14-10(12)11-9(8)13/h5H,4H2,1-3H3 |
| Standard InChI Key | YXOPZRGSKJOJJJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N2C(=CSC2=NC1=O)C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s scaffold consists of a thiazolo[3,2-a]pyrimidin-7-one core, where the thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) is fused to a pyrimidinone system. Key substituents include:
-
Ethyl group at position 6, influencing steric and electronic properties.
-
Methyl groups at positions 3 and 5, modulating solubility and metabolic stability.
The IUPAC name, 6-ethyl-3,5-dimethyl- thiazolo[3,2-a]pyrimidin-7-one, reflects this substitution pattern. Spectroscopic characterization via NMR typically reveals distinct signals for the ethyl group (δ ~1.2–1.4 ppm for CH, δ ~2.4–2.6 ppm for CH) and methyl groups (δ ~2.1–2.3 ppm).
Table 1: Molecular descriptors of 6-ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one
Synthetic Methodologies
Table 2: Representative reaction conditions for thiazolopyrimidinone synthesis
| Starting material | Conditions | Yield (%) |
|---|---|---|
| 2-Aminothiazole + alkynoate | MeOH, 70°C, 12 h | 65–88 |
| Brominated derivatives | Suzuki-Miyaura coupling | 55–92 |
Post-Synthetic Functionalization
Brominated intermediates (e.g., 4-bromo-thiazolopyrimidinones) enable diversification via cross-coupling reactions. The Sonogashira reaction with terminal alkynes introduces alkynyl groups at position 2, while Suzuki-Miyaura couplings with aryl boronic acids expand aromatic diversity . These methods could be adapted to modify the ethyl or methyl substituents of the target compound.
Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis confirms the molecular ion peak at m/z 208.28 (calculated for ).
| Compound | Cell line (IC, µM) | Reference |
|---|---|---|
| 6-Acetyl-7-methyl analog | HT-29: 9.8 | |
| 5-(3-Nitrophenyl) analog | HepG2: 18.5 |
Monoamine Oxidase (MAO) Inhibition
Fluorinated thiazolopyrimidinones, such as compound 3g from PMC studies, selectively inhibit hMAO-A (IC = 54.08 µM), suggesting potential neuropharmacological applications . The target compound’s alkyl substituents may modulate interactions with MAO isoforms, warranting targeted assays.
Future Directions and Challenges
-
Synthetic Optimization: Developing scalable routes for 6-ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one using green chemistry principles.
-
Biological Screening: Prioritizing in vitro assays against cancer cell lines, MAO isoforms, and microbial targets.
-
Structure-Activity Relationships (SAR): Systematically varying ethyl/methyl groups to elucidate their impact on bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume